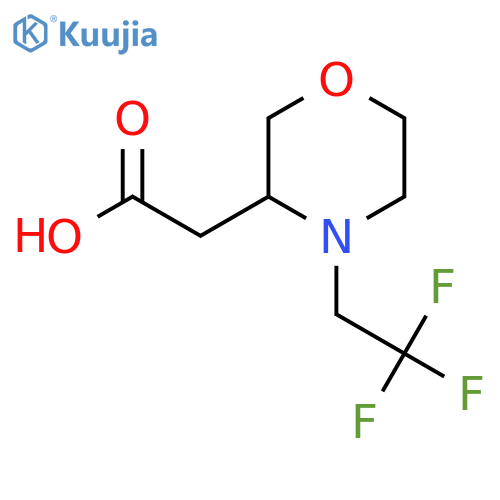Cas no 1501188-91-5 (2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid)

1501188-91-5 structure
商品名:2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid
CAS番号:1501188-91-5
MF:C8H12F3NO3
メガワット:227.180993080139
MDL:MFCD23894700
CID:5607753
PubChem ID:80421214
2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid
- AKOS018984512
- EN300-815585
- 1501188-91-5
- 2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid
-
- MDL: MFCD23894700
- インチ: 1S/C8H12F3NO3/c9-8(10,11)5-12-1-2-15-4-6(12)3-7(13)14/h6H,1-5H2,(H,13,14)
- InChIKey: QBOZYSGEZFWHHG-UHFFFAOYSA-N
- ほほえんだ: FC(CN1CCOCC1CC(=O)O)(F)F
計算された属性
- せいみつぶんしりょう: 227.07692773g/mol
- どういたいしつりょう: 227.07692773g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 232
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.7
- トポロジー分子極性表面積: 49.8Ų
2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-815585-0.1g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 0.1g |
$943.0 | 2025-02-21 | |
| Enamine | EN300-815585-0.25g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 0.25g |
$985.0 | 2025-02-21 | |
| Enamine | EN300-815585-10g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 10g |
$4606.0 | 2023-09-02 | ||
| Enamine | EN300-815585-0.5g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 0.5g |
$1027.0 | 2025-02-21 | |
| Enamine | EN300-815585-2.5g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 2.5g |
$2100.0 | 2025-02-21 | |
| Enamine | EN300-815585-1.0g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 1.0g |
$1070.0 | 2025-02-21 | |
| Enamine | EN300-815585-10.0g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 10.0g |
$4606.0 | 2025-02-21 | |
| Enamine | EN300-815585-0.05g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 0.05g |
$900.0 | 2025-02-21 | |
| Enamine | EN300-815585-5.0g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 95.0% | 5.0g |
$3105.0 | 2025-02-21 | |
| Enamine | EN300-815585-5g |
2-[4-(2,2,2-trifluoroethyl)morpholin-3-yl]acetic acid |
1501188-91-5 | 5g |
$3105.0 | 2023-09-02 |
2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid 関連文献
-
Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596
1501188-91-5 (2-4-(2,2,2-trifluoroethyl)morpholin-3-ylacetic acid) 関連製品
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
